Superior Osteogenic Differentiation: Neoeriocitrin vs. Naringin Direct Comparison in MC3T3-E1 Cells
In a direct head-to-head comparison, neoeriocitrin demonstrated significantly greater osteogenic activity than naringin, the benchmark flavanone from Drynaria Rhizome [1]. At the optimal concentration of 2 μg/mL, neoeriocitrin more potently upregulated osteogenic markers Runx2, type I collagen (COLI), and osteocalcin (OCN), and enhanced alkaline phosphatase (ALP) activity [1].
| Evidence Dimension | Osteogenic marker upregulation relative to naringin |
|---|---|
| Target Compound Data | Runx2: +56%; COLI: +37%; OCN: +14% (vs. naringin at 2 μg/mL) |
| Comparator Or Baseline | Naringin at 2 μg/mL (baseline reference) |
| Quantified Difference | Runx2: 56% greater upregulation; COLI: 37% greater; OCN: 14% greater |
| Conditions | MC3T3-E1 osteoblast precursor cells; 2 μg/mL concentration |
Why This Matters
For osteoporosis drug discovery and bone tissue engineering applications, neoeriocitrin offers quantifiably enhanced osteogenic potency relative to the more commonly studied naringin, justifying its selection for target validation and lead optimization programs.
- [1] Li L, Zeng Z, Cai G. Comparison of neoeriocitrin and naringin on proliferation and osteogenic differentiation in MC3T3-E1. Phytomedicine. 2011;18(11):985-989. View Source
